P2Y₁ Receptor Antagonism: 2-Cl-ATP vs. 2-MeSATP in Jurkat Cells and Endothelial Cells
2-Cl-ATP acts as a competitive antagonist at the human P2Y₁ receptor, with a Ki value of 2.3 ± 0.3 μM in Jurkat cells, making it approximately 2.5-fold more potent than 2-MeSATP (Ki = 5.7 ± 0.4 μM) in the same cellular context [1]. In endothelial cells, 2-Cl-ATP (Ki = 27.5 μM) also demonstrates modestly higher affinity compared to 2-MeSATP (Ki = 36.5 μM) [2].
| Evidence Dimension | P2Y₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 ± 0.3 μM (Jurkat cells); Ki = 27.5 μM (endothelial cells) |
| Comparator Or Baseline | 2-MeSATP: Ki = 5.7 ± 0.4 μM (Jurkat cells); Ki = 36.5 μM (endothelial cells) |
| Quantified Difference | 2.5-fold lower Ki in Jurkat cells; 1.3-fold lower Ki in endothelial cells |
| Conditions | Competitive antagonism of ADP-induced intracellular calcium mobilization in Jurkat cells expressing human P2Y₁ receptor; endothelial cell assay system |
Why This Matters
Higher P2Y₁ receptor affinity enables lower working concentrations, reducing off-target effects and conserving compound in cost-sensitive large-scale screening campaigns.
- [1] Hechler, B., Léon, C., Vial, C., Vigne, P., Frelin, C., Cazenave, J. P., & Gachet, C. (1998). ATP derivatives are antagonists of the P2Y₁ receptor: similarities to the platelet ADP receptor. Blood, 92(11), 445a. View Source
- [2] Hechler, B., et al. (1998). Ki values for 2-ClATP and 2-MeSATP in endothelial and Jurkat cells. As reported in ScienceDirect. View Source
